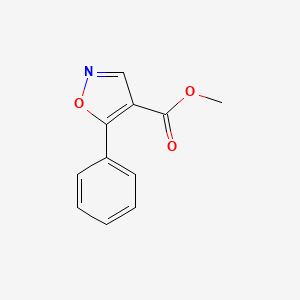

Methyl 5-phenylisoxazole-4-carboxylate

Description

Significance of the Isoxazole (B147169) Scaffold in Contemporary Organic Chemistry Research

The isoxazole moiety is of immense importance in contemporary organic chemistry and drug discovery. nih.gov Its presence is noted in a wide range of biologically active compounds, including anti-convulsant, antibacterial, and antiasthmatic agents. iucr.org The isoxazole ring serves as a versatile synthon, a building block for more complex molecular architectures. rsc.org Its derivatives have been investigated for a multitude of pharmacological activities, such as anti-tumor, antiviral, hypoglycemic, and antifungal properties, underscoring the scaffold's significance. nih.gov The structural and electronic characteristics of the isoxazole ring, including its potential for hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of new functional materials and therapeutic agents. nih.gov

Historical Perspective of Isoxazole Synthesis and Derivatization

The exploration of isoxazole chemistry has a rich history spanning over a century. The foundational work in this area is often attributed to Claisen in the early 1900s. Since then, a plethora of synthetic methodologies have been developed for the construction and derivatization of the isoxazole ring.

One of the most common and versatile methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This approach allows for the introduction of a wide variety of substituents onto the isoxazole core. Another classical method involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632).

More contemporary methods continue to be developed, focusing on improving efficiency, regioselectivity, and substrate scope. For instance, a reported synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, an isomer of the title compound, involves the reaction of benzaldehyde (B42025) oxime with ethyl acetoacetate (B1235776) in the presence of chloramine-T. nih.gov Another approach to a related carboxylic acid involves the reaction of benzaldehyde oxime and ethyl acetoacetate with anhydrous zinc chloride. nih.gov These examples highlight the ongoing efforts to refine and expand the synthetic toolkit for accessing diverse isoxazole derivatives.

Positional Isomers and Structural Distinctions within Phenylisoxazole Carboxylates

The substitution pattern on the isoxazole ring gives rise to a number of positional isomers, each with distinct physical and chemical properties. In the case of methyl phenylisoxazole carboxylates, the relative positions of the phenyl group, the methyl carboxylate group, and the substituents on the isoxazole ring are critical.

For instance, Methyl 5-phenylisoxazole-4-carboxylate is isomeric with Methyl 3-phenylisoxazole-4-carboxylate and Methyl 3-phenylisoxazole-5-carboxylate . The connectivity of the substituents profoundly influences the molecule's electronic distribution, steric profile, and crystal packing.

Crystal structure analyses of related isomers reveal these structural distinctions. In ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , the dihedral angle between the phenyl and isoxazole rings is reported to be 43.40 (13)°. iucr.orgnih.gov In contrast, for 5-methyl-3-phenylisoxazole-4-carboxylic acid , this dihedral angle is 56.64 (8)°. nih.gov For a different regioisomer, methyl 3-phenylisoxazole-5-carboxylate , the dihedral angle between the two rings is significantly smaller at 19.79 (12)°. nih.gov These variations in torsional angles highlight how the placement of substituents dictates the three-dimensional conformation of the molecule.

Below is a table comparing the crystallographic data for two related isomers, illustrating the structural diversity within this class of compounds.

| Feature | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate nih.gov | Methyl 3-phenylisoxazole-5-carboxylate nih.gov |

| Molecular Formula | C₁₃H₁₃NO₃ | C₁₁H₉NO₃ |

| Molecular Weight | 231.24 | 203.19 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Dihedral Angle (Phenyl-Isoxazole) | 43.40 (13)° | 19.79 (12)° |

This table presents data for closely related isomers to illustrate the structural variations within this compound class.

Fundamental Research Questions Pertaining to this compound

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structure suggests several avenues for fundamental scientific inquiry. Based on the known reactivity and applications of the broader class of isoxazole derivatives, the following research questions can be proposed:

Synthesis and Reactivity: What are the most efficient and regioselective synthetic routes to this compound? How does the electronic nature of the 5-phenylisoxazole (B86612) system influence the reactivity of the C4-carboxylate group towards, for example, hydrolysis, amidation, or reduction?

Structural and Conformational Analysis: What are the precise solid-state and solution-phase conformations of this compound? How do these compare with its other positional isomers, and how do these structural features influence its physical properties?

Biological Activity Screening: Given the wide range of biological activities associated with the isoxazole scaffold, could this compound or its derivatives exhibit interesting pharmacological properties? Screening against various biological targets, such as enzymes or receptors implicated in disease, would be a logical starting point.

Materials Science Applications: Could the specific arrangement of the phenyl and carboxylate groups in this isomer lead to unique solid-state packing or liquid crystalline properties? Investigations into its potential use in the development of novel organic materials could be a fruitful area of research.

Addressing these questions would not only illuminate the specific chemical nature of this compound but also contribute to a deeper understanding of the structure-property relationships within the broader family of isoxazole-based compounds.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-7-12-15-10(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYADNSMLQAKONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Studies of Methyl 5 Phenylisoxazole 4 Carboxylate

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Laser Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and elucidating the structural framework of a molecule. The vibrational modes are highly specific to the molecule's geometry and bonding, offering a unique "fingerprint."

The FT-IR spectrum of a compound provides information on the fundamental molecular vibrations resulting from the absorption of infrared radiation. For Methyl 5-phenylisoxazole-4-carboxylate, the analysis is based on the well-documented spectra of its precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, as detailed spectroscopic data for the methyl ester is not extensively published. nih.gov The transition from a carboxylic acid to a methyl ester induces predictable spectral changes.

Key vibrational bands for the parent carboxylic acid have been identified through experimental studies. nih.gov The characteristic broad O-H stretching vibration of the carboxylic acid dimer, typically observed between 2500 and 3300 cm⁻¹, is absent in the methyl ester. Instead, the spectrum of this compound is expected to show sharp C-H stretching vibrations from the methyl group. The carbonyl (C=O) stretching vibration, a strong and prominent band, is anticipated at a slightly higher wavenumber compared to the carboxylic acid due to the change in electronic environment. Other significant vibrations include the C=N stretching of the isoxazole (B147169) ring, C=C stretching of the phenyl and isoxazole rings, and various bending and rocking motions.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound Data extrapolated from studies on 5-Methyl-3-phenylisoxazole-4-carboxylic acid. nih.govresearchgate.net

| Frequency (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2960 | Asymmetric C-H stretching of methyl group |

| ~1725 | C=O stretching of the ester group |

| ~1610 | C=N stretching of the isoxazole ring |

| ~1580-1450 | C=C aromatic ring stretching |

| ~1440 | C-O stretching of the ester group |

| ~1380 | C-H bending of the methyl group |

| ~950 | Isoxazole ring breathing |

| ~770 | C-H out-of-plane bending of phenyl ring |

Laser Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Vibrations that are weak or absent in the IR spectrum, such as those of symmetric, non-polar bonds, often produce strong signals in the Raman spectrum.

For the related 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the Raman spectrum has been experimentally recorded and analyzed. nih.gov The C=C stretching vibrations of the phenyl ring typically give rise to strong Raman bands. The symmetric stretching of the isoxazole ring and the C-C bond stretching also produce characteristic signals. For the methyl ester, the Raman spectrum would be expected to show similar features for the core structure, with distinct signals corresponding to the methyl ester group.

Table 2: Predicted Raman Vibrational Frequencies for this compound Data extrapolated from studies on 5-Methyl-3-phenylisoxazole-4-carboxylic acid. nih.govsemanticscholar.org

| Frequency (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H stretching |

| ~1615 | C=C Phenyl ring stretching |

| ~1590 | C=N stretching |

| ~1420 | Isoxazole ring stretching |

| ~1250 | C-Ph stretching |

| ~1000 | Phenyl ring breathing mode |

| ~850 | C-C stretching |

The assignment of vibrational frequencies to specific molecular motions can be complex due to the coupling of vibrations. Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov This analysis is typically performed alongside quantum chemical calculations, such as Density Functional Theory (DFT). nih.govresearchgate.net

By calculating the PED, a more definitive assignment of the experimental FT-IR and Raman bands can be achieved. For instance, a band in the 1600 cm⁻¹ region might have contributions from both C=C and C=N stretching modes. PED analysis quantifies these contributions, allowing for a precise assignment like "ν(C=C) (60%) + ν(C=N) (35%)". This method has been successfully applied to 5-Methyl-3-phenylisoxazole-4-carboxylic acid to validate its vibrational assignments. nih.gov Such computational studies are invaluable for distinguishing between closely spaced vibrational bands and understanding the intricate vibrational dynamics of the molecule. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the phenyl ring, the methyl group on the isoxazole ring, and the methyl group of the ester functionality.

Based on data from the parent carboxylic acid and related derivatives, the phenyl protons are expected to appear as a multiplet in the aromatic region (δ 7.5-7.7 ppm). semanticscholar.orgcore.ac.uk The methyl group attached to the isoxazole ring (C5) would likely appear as a singlet around δ 2.6 ppm. The most significant difference from its carboxylic acid precursor is the appearance of a new singlet corresponding to the methyl ester (COOCH₃) protons, anticipated around δ 3.9 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound Data extrapolated from studies on 5-Methyl-3-phenylisoxazole-4-carboxylic acid and its derivatives. semanticscholar.orgcore.ac.uk

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 - 7.7 | Multiplet | Phenyl group protons (5H) |

| ~3.9 | Singlet | Methyl ester protons (-OCH₃, 3H) |

| ~2.6 | Singlet | Isoxazole methyl protons (-CH₃, 3H) |

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, distinct signals are expected for the ester carbonyl, the carbons of the isoxazole and phenyl rings, and the two methyl carbons. The ester carbonyl carbon (C=O) is predicted to resonate around δ 162 ppm. The carbons of the isoxazole ring are expected at approximately δ 170 ppm (C5), δ 160 ppm (C3), and δ 113 ppm (C4). d-nb.infochemicalbook.com The phenyl carbons will appear in the δ 127-130 ppm range. The methyl carbon of the ester group will give a signal around δ 52 ppm, while the methyl carbon on the isoxazole ring will be observed further upfield, around δ 12 ppm. semanticscholar.orgd-nb.info

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Data extrapolated from studies on 5-Methyl-3-phenylisoxazole-4-carboxylic acid and its derivatives. semanticscholar.orgd-nb.infochemicalbook.com

| Chemical Shift (ppm) | Assignment |

| ~170 | C5 (Isoxazole ring) |

| ~162 | C=O (Ester carbonyl) |

| ~160 | C3 (Isoxazole ring) |

| ~130 - 127 | Phenyl ring carbons |

| ~113 | C4 (Isoxazole ring) |

| ~52 | -OCH₃ (Ester methyl) |

| ~12 | -CH₃ (Isoxazole methyl) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining information about the structural components of a molecule through its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. jmchemsci.com For this compound, this technique would be used to confirm its purity and determine its retention time, which is a characteristic property under specific chromatographic conditions. The mass spectrometer fragments the molecule into charged ions, and the resulting mass spectrum reveals a parent molecular ion peak corresponding to the molecule's mass and various fragment ion peaks. While a specific fragmentation pattern for this compound is not detailed in the available literature, analysis of related isoxazole structures confirms the utility of this method for identification. jmchemsci.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS is essential to confirm its chemical formula. sigmaaldrich.com The precise mass measurement distinguishes the compound from other molecules with the same nominal mass but different atomic compositions.

| Property | Value | Source |

| Empirical Formula | C₁₁H₉NO₃ | sigmaaldrich.com |

| Molecular Weight | 203.19 g/mol | sigmaaldrich.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to probe the electronic structure of conjugated systems. The spectrum of this compound is characterized by absorption bands resulting from electronic transitions within its chromophores, which include the phenyl ring, the isoxazole ring, and the carbonyl group of the ester. tanta.edu.eg

The key electronic transitions expected for this molecule are π→π* and n→π*. libretexts.org

π→π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated system formed by the phenyl and isoxazole rings. libretexts.org

n→π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. libretexts.org

The conjugation between the aromatic and heterocyclic rings influences the energy of these transitions, which typically occur in the 200-400 nm range. libretexts.org

| Transition Type | Involving Orbitals | Expected Chromophores |

| π→π | π bonding to π antibonding | Phenyl ring, Isoxazole ring, Carbonyl group |

| n→π | n non-bonding to π antibonding | Isoxazole heteroatoms (N, O), Carbonyl oxygen |

Single Crystal X-ray Diffraction Analysis

While the specific crystal structure of this compound is not available in the cited literature, extensive studies on closely related isoxazole derivatives provide significant insight into its likely conformation. nih.govnih.govresearchgate.net A critical conformational parameter for this class of compounds is the dihedral angle between the plane of the phenyl ring and the isoxazole ring. nih.govresearchgate.net This angle dictates the extent of electronic conjugation between the two ring systems.

In the closely related 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the dihedral angle between the phenyl and isoxazole rings is 56.64 (8)°. nih.govresearchgate.net In another isomer, Methyl 3-phenylisoxazole-5-carboxylate, this angle is reported to be 19.79 (12)°. nih.gov These variations highlight that substitution patterns on the isoxazole ring significantly influence the molecular conformation. The ester group's orientation relative to the isoxazole ring is another key feature defined by a specific torsion angle. nih.gov

| Related Compound | Dihedral Angle (Phenyl-Isoxazole) | Reference |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 56.64 (8)° | nih.govresearchgate.net |

| Methyl 3-phenylisoxazole-5-carboxylate | 19.79 (12)° | nih.gov |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 43.40 (13)° | researchgate.net |

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.gov Analysis of related structures allows for a predictive understanding of the forces stabilizing the crystal lattice of this compound.

For instance, the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid is stabilized by pairs of O—H⋯O hydrogen bonds that link molecules into dimers. nih.govresearchgate.net These dimers are further connected by C—H⋯N hydrogen bonds and π–π stacking interactions between phenyl rings. nih.govresearchgate.net The isomeric Methyl 3-phenylisoxazole-5-carboxylate features layers linked by C—H⋯O hydrogen bonds. nih.gov Given that this compound has C-H groups that can act as hydrogen bond donors and multiple oxygen and nitrogen atoms that can act as acceptors, it is highly probable that its crystal structure is stabilized by a network of C—H⋯O and/or C—H⋯N interactions, as well as potential π–π stacking. nih.govnih.gov

| Interaction Type | Description | Example in Related Compounds | Reference |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like O or N. | O—H⋯O, C—H⋯N, C—H⋯O | nih.govnih.govresearchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl rings interacting with a centroid–centroid distance of 3.9614 (17)Å. | nih.govresearchgate.net |

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is widely employed to predict various molecular properties with a favorable balance between accuracy and computational cost. Studies on isoxazole (B147169) derivatives frequently utilize DFT methods, such as B3LYP and M06-2X, with basis sets like 6-311++G(d,p) to perform these calculations. nih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For isoxazole derivatives, theoretical optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are calculated using DFT. nih.govresearchgate.net

These calculated parameters are often compared with experimental data obtained from single-crystal X-ray diffraction to validate the computational method. For instance, in a closely related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, the dihedral angle between the phenyl and isoxazole rings was found to be 56.64 (8)°. researchgate.net In another similar molecule, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, this dihedral angle was determined to be 43.40 (13)°. nih.gov Such studies on analogous compounds show that the theoretically determined geometric parameters are generally in good agreement with experimental findings. nih.govresearchgate.net

Table 1: Selected Optimized Geometric Parameters for a Related Isoxazole Derivative (5-Methyl-3-phenylisoxazole-4-carboxylic acid) (Note: Data presented for a closely related compound to illustrate the type of parameters calculated)

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value (X-ray) |

| Bond Length (Å) | C1-C6 | 1.396 | 1.389 |

| C7-N8 | 1.328 | 1.319 | |

| N8-O9 | 1.413 | 1.421 | |

| O9-C10 | 1.362 | 1.355 | |

| Bond Angle (°) | C6-C7-N8 | 127.8 | 128.4 |

| C7-N8-O9 | 109.1 | 109.4 | |

| N8-O9-C10 | 109.5 | 108.9 | |

| Dihedral Angle (°) | C1-C6-C7-N8 | -55.2 | -54.4 |

Source: Adapted from studies on 5-methyl-3-phenylisoxazole-4-carboxylic acid. researchgate.netnih.gov

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. nih.gov For the related compound 5-methyl-3-phenylisoxazole-4-carboxylic acid, theoretical vibrational frequencies were calculated using the B3LYP and M06-2X methods with the 6-311++G(d,p) basis set. nih.gov The assignments of these vibrational modes are performed using potential energy distribution (PED) analysis. nih.govresearchgate.net

The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical method, leading to a better match with experimental spectra. researchgate.net This allows for a detailed assignment of the experimental FT-IR and FT-Raman bands to specific molecular vibrations, such as C-H stretching, C=O stretching of the carboxyl group, and ring vibrations of the phenyl and isoxazole moieties. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Isoxazole (Note: Data shown for 5-methyl-3-phenylisoxazole-4-carboxylic acid for illustrative purposes)

| Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP, Scaled) | Vibrational Assignment |

| 3069 | 3072 | 3070 | Phenyl C-H stretch |

| 1698 | - | 1700 | Carboxylic C=O stretch |

| 1599 | 1601 | 1600 | Phenyl C-C stretch |

| 1450 | 1451 | 1450 | Phenyl C-C stretch |

| 1290 | 1291 | 1290 | C-O stretch |

| 850 | 852 | 851 | Isoxazole ring vibration |

Source: Adapted from research on 5-methyl-3-phenylisoxazole-4-carboxylic acid. nih.govresearchgate.net

Molecules with rotatable single bonds can exist in different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. This is often accomplished by performing a potential energy surface (PES) scan. q-chem.com A PES scan involves systematically changing a specific geometric parameter, typically a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.comresearchgate.net

For isoxazole derivatives, PES scans are used to determine the preferred orientation of the phenyl ring relative to the isoxazole ring and the conformation of the carboxylate group. researchgate.net By rotating these key dihedral angles and calculating the energy at each point, a profile is generated that shows the low-energy (stable) and high-energy (unstable) conformations. The structure corresponding to the global minimum on the potential energy surface is identified as the most stable conformer. researchgate.net This stable geometry is then used for subsequent calculations of vibrational frequencies and other molecular properties.

A crucial aspect of computational research is the validation of theoretical models against experimental results. For Methyl 5-phenylisoxazole-4-carboxylate and its analogs, the accuracy of the DFT calculations is confirmed by comparing the computed results with experimental data.

The optimized molecular geometry from DFT can be compared with crystallographic data from X-ray diffraction. nih.govnih.gov Good agreement in bond lengths, bond angles, and particularly dihedral angles between the theoretical ground state and the solid-state crystal structure lends confidence to the computational model. researchgate.net Similarly, the predicted vibrational spectra (FT-IR and FT-Raman) are compared with experimentally recorded spectra. nih.gov A high degree of correlation between the scaled theoretical wavenumbers and the experimental band positions validates the vibrational assignments and the accuracy of the calculated force field. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgossila.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. ossila.com Its energy level is a critical parameter, indicating the molecule's ionization potential and its ability to donate electrons in a chemical reaction. A higher HOMO energy suggests a greater tendency to donate electrons. researchgate.net

In computational studies of isoxazole derivatives, the HOMO energy and its spatial distribution are calculated using DFT. nih.govresearchgate.net These calculations reveal that the charge transfer within the molecule is a key electronic feature. malayajournal.org The HOMO-LUMO energy gap is also an important descriptor of molecular stability; a smaller gap suggests the molecule is more chemically reactive. nih.gov For the related compound 5-methyl-3-phenylisoxazole-4-carboxylic acid, the HOMO and LUMO energies were calculated, and the analysis showed that charge transfer occurs within the molecule. researchgate.net The distribution of the HOMO is typically visualized as a 3D plot, showing which parts of the molecule are most electron-rich and likely to be the site of electrophilic attack. malayajournal.orgaimspress.com

Lowest Unoccupied Molecular Orbital (LUMO) Energy and Distribution

The Lowest Unoccupied Molecular Orbital (LUMO) is a key component of frontier molecular orbital (FMO) theory, representing the region where a molecule is most likely to accept electrons. The energy and distribution of the LUMO are crucial in determining a molecule's electrophilicity and its ability to interact with nucleophiles.

Energy Gap and Reactivity Descriptors

The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is a fundamental descriptor of molecular stability and reactivity. A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.

Computational studies on phenylisoxazole semicarbazone derivatives, which share the core phenylisoxazole structure, have shown that the HOMO-LUMO gap energies can be used to infer the stability of different isomers and conformers. researchgate.net For these related compounds, the calculated HOMO-LUMO gap energies (Eg) indicated that variations in structure led to different stability profiles, with some compounds being more stable and less reactive than others. researchgate.net

Other global reactivity descriptors derived from the energies of the frontier orbitals include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of electron cloud polarization.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): Related to electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as μ² / (2η).

While specific calculated values for this compound are not detailed in the available literature, the conceptual framework provided by these descriptors is essential for a theoretical understanding of its reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and prone to nucleophilic attack.

For isoxazole derivatives, MEP maps consistently show that the most negative potential is located around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen atoms of any carbonyl groups present. researchgate.net In the case of this compound, the MEP would be expected to show a significant negative potential around the isoxazole nitrogen and oxygen atoms, as well as the carbonyl oxygen of the ester group. These regions represent the most likely sites for interactions with electrophiles. Conversely, the hydrogen atoms of the methyl group and the phenyl ring would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction.

A computational study on phenylisoxazole semicarbazone derivatives revealed that the oxygen atom of the carbonyl group is particularly susceptible to electrophilic attack, while the hydrogen atoms of amide and hydrazone fragments are sensitive to nucleophilic attack. researchgate.net This provides strong inferential evidence for the charge distribution and reactive sites of the closely related this compound.

Mulliken Atomic Charge and Natural Bonding Orbital (NBO) Analysis

Mulliken atomic charge analysis and Natural Bonding Orbital (NBO) analysis are computational methods used to determine the distribution of electron density among the atoms in a molecule. While Mulliken charges are simpler to calculate, NBO analysis provides a more detailed picture of bonding and orbital interactions. nih.gov

In studies of related heterocyclic compounds, both Mulliken and NBO analyses have been employed to identify reactive sites. nih.govresearchgate.net These analyses typically show that electronegative atoms like oxygen and nitrogen carry negative charges, while the carbon atoms bonded to them bear positive charges. nih.gov

For this compound, it is expected that the oxygen and nitrogen atoms of the isoxazole ring and the ester group would possess negative Mulliken and NBO charges. The carbon atoms of the carbonyl group and those attached to the heteroatoms in the isoxazole ring would exhibit positive charges, making them electrophilic centers.

NBO analysis also provides insights into hyperconjugative interactions, which contribute to molecular stability. In a study of phenylisoxazole semicarbazones, NBO analysis indicated that the presence of a hydrazone fragment led to stabilizing effects through hyperconjugative interactions. researchgate.net Similar stabilizing interactions are likely present in this compound, arising from interactions between lone pair orbitals of the heteroatoms and the antibonding orbitals of adjacent bonds.

Table 1: Anticipated Atomic Charges for Key Atoms in this compound based on Analogous Compounds

| Atom | Anticipated Mulliken Charge | Anticipated NBO Charge |

| Isoxazole N | Negative | Negative |

| Isoxazole O | Negative | Negative |

| Carbonyl C | Positive | Positive |

| Carbonyl O | Negative | Negative |

Note: This table represents expected charge distributions based on computational studies of similar isoxazole-containing molecules. Actual values would require specific DFT calculations for this compound.

Theoretical Studies of Reaction Pathways and Transition States

The isomerization of isoxazoles, particularly under photochemical conditions, is a subject of significant theoretical interest. Computational studies on model systems, such as isoxazole-3-carboxylate, have been instrumental in elucidating the potential mechanisms of these transformations. researchgate.net

Theoretical investigations have explored various reaction pathways for the photochemical isomerization of isoxazoles. researchgate.net One proposed mechanism involves the initial cleavage of the weak N-O bond of the isoxazole ring upon photoexcitation. This can lead to the formation of a transient diradical species, which can then undergo rearrangement to form an isomeric product, such as an oxazole (B20620).

Computational studies using methods like the Complete Active Space Self-Consistent Field (CASSCF) have been employed to map the potential energy surfaces of these reactions, identifying key intermediates and transition states. researchgate.net For isoxazole-3-carboxylate, a model system closely related to the title compound, theoretical work suggests that the isomerization can proceed through a conical intersection, which is a point where two electronic potential energy surfaces cross, facilitating a rapid and efficient transition from the excited state back to the ground state of the product. researchgate.net

The photochemical reactions of isoxazoles are known to proceed through a variety of high-energy intermediates. nih.govnih.gov Computational modeling has been crucial in identifying and characterizing these transient species, which are often difficult to observe experimentally.

Upon UV irradiation, isoxazoles can undergo ring-opening to form a vinylnitrene intermediate. This species can then rearrange through several pathways. One common pathway involves the formation of a highly strained acyl azirine intermediate. nih.gov This three-membered ring containing a nitrogen atom is a key intermediate in the photoisomerization of isoxazoles to oxazoles.

Insights into Bioactivation Mechanisms of Related Compounds

Computational and theoretical studies have provided significant insights into the bioactivation mechanisms of isoxazole-containing compounds, particularly those with structural similarities to this compound. These investigations are crucial for understanding the potential formation of reactive metabolites that can lead to toxicity.

Research has focused on phenyl methyl-isoxazole derivatives, revealing a novel bioactivation mechanism. nih.govresearchgate.net This process is initiated by the oxidation of the 5'-methyl group of the isoxazole ring, which leads to the formation of a stabilized enimine intermediate. This reactive intermediate is then susceptible to nucleophilic attack, for instance by glutathione (B108866) (GSH), at the 5'-methylene position. nih.govresearchgate.net

A series of phenyl methyl-isoxazole derivatives were studied as inhibitors of the voltage-gated sodium channel type 1.7. nih.gov The lead compound, 2-chloro-6-fluorobenzyl [3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate, demonstrated significant reactivity with GSH and cysteine in human liver microsomes, dependent on the presence of NADPH. researchgate.net This reactivity was attributed to the formation of the aforementioned enimine intermediate. nih.govresearchgate.net

Further computational modeling has been employed to predict the bioactivation pathways for a range of isoxazole-containing molecules. nih.gov Deep neural network models have been developed to predict the formation of conjugated electrophiles, such as quinones and enimines, with a high degree of accuracy. nih.gov These models can identify the specific atoms within a molecule that are likely to undergo metabolic oxidation. nih.gov

For certain isoxazole-containing bromodomain and extra-terminal (BET) inhibitors, computational models have predicted bioactivation pathways involving the formation of both traditional ortho- or para-quinones and novel extended quinone-methides that involve the isoxazole ring. nih.govresearchgate.net The formation of these reactive species is influenced by the substitution pattern on the phenyl ring. For example, methoxy (B1213986) groups have been observed to decrease bioactivation, while fluorine and chlorine atoms had a negligible effect. nih.gov The presence of a 4-amino group on the isoxazole ring was found to favor bioactivation according to these models. nih.gov

Experimental validation of these computational predictions has been carried out for select compounds. For the BET inhibitors OXFBD02 and OXFBD04, which differ by a phenyl versus a pyridine (B92270) substituent, metabolism was found to yield mono- and dihydroxylated metabolites that can enter into competing bioactivation pathways. nih.gov These pathways can lead to the formation of ortho-quinones or extended quinone-methides. nih.govresearchgate.net While computational models predicted a preference for the formation of extended quinone-methides, experimental results indicated that traditional quinones were the predominant reactive metabolites. researchgate.net

These computational and experimental findings underscore the importance of the substitution pattern on the isoxazole and associated phenyl rings in determining the potential for bioactivation. The following table summarizes the influence of different structural modifications on the formation of reactive metabolites in phenyl methyl-isoxazol-4-yl-amines.

| Structural Modification | Effect on Reactive Metabolite Formation | Proposed Rationale |

|---|---|---|

| Removal of the 5'-methyl group | Significantly reduced or prevented | Prevents the initial oxidation step required for enimine formation. |

| N-methylation of the carbamate | Significantly reduced or prevented | Alters the electronic properties and steric hindrance around the nitrogen, potentially hindering the formation or stability of the enimine intermediate. |

| Replacement of the 4'-nitrogen with a carbon (carboxylate) | Significantly reduced or prevented | Eliminates the nitrogen atom crucial for the formation of the enimine intermediate. |

| Use of an isomeric 5'-methyl isoxazole | Significantly reduced or prevented | Changes the geometry and electronic distribution of the molecule, disfavoring the bioactivation pathway. |

The insights gained from these computational studies are invaluable for the rational design of safer isoxazole-containing drug candidates by identifying and mitigating structural liabilities for bioactivation.

Reaction Mechanisms and Transformations of the Isoxazole Core in Methyl 5 Phenylisoxazole 4 Carboxylate

Photoinduced Isomerization Reactions of Phenylisoxazoles

The photochemical behavior of isoxazoles, including phenyl-substituted derivatives, has been a subject of extensive study, revealing complex isomerization pathways that lead to the formation of oxazoles and other heterocyclic systems. researchgate.net These transformations are typically initiated by UV irradiation (200–330 nm), which provides the energy to cleave the weak N-O bond, the primary step in these photoreactions. researchgate.net

The photoisomerization of an isoxazole (B147169) to an oxazole (B20620) is a highly atom-efficient rearrangement. For a compound like Methyl 5-phenylisoxazole-4-carboxylate, this transformation would result in the corresponding Methyl 2-phenyl-5-formyloxazole-4-carboxylate, though the exact product depends on the specific intermediates formed and their subsequent reactions. Theoretical studies on model compounds like 3,5-dimethylisoxazole (B1293586) have elucidated several potential mechanisms for this photoisomerization. ksu.edu.sa

One dominant pathway involves the initial homolytic cleavage of the N-O bond upon photoexcitation, leading to a highly reactive vinyl nitrene intermediate. gacariyalur.ac.in This intermediate can then undergo a series of rearrangements. A key mechanistic route, often referred to as the ring contraction-ring expansion path, proceeds through an azirine intermediate, which then opens to a nitrile ylide before cyclizing to the final oxazole product. ksu.edu.sagacariyalur.ac.in Another theoretically proposed, though less favorable, pathway involves a direct rearrangement without discrete intermediates. ksu.edu.sa

The intermediacy of 2H-azirines and nitrile ylides is central to understanding the photoisomerization of isoxazoles. researchgate.net Upon irradiation, the isoxazole ring undergoes N-O bond cleavage, which can lead directly to a 2H-azirine intermediate through 1,3-cyclization. gacariyalur.ac.innih.gov For instance, the photolysis of 3,5-dimethylisoxazole in a low-temperature argon matrix led to the spectroscopic identification of the corresponding 2H-azirine as a primary photoproduct. gacariyalur.ac.in

This azirine intermediate can then undergo further photochemical reaction, cleaving the C-C bond to form a nitrile ylide. gacariyalur.ac.inbyjus.com The nitrile ylide is a 1,3-dipolar species and a crucial precursor to the oxazole. byjus.comsigmaaldrich.com It exists as a fleeting intermediate that can be trapped and characterized under specific conditions, such as matrix isolation at cryogenic temperatures (15 K). gacariyalur.ac.in The final step in the isomerization is a 1,5-electrocyclization of the nitrile ylide to form the stable oxazole ring. gacariyalur.ac.in The structure of the nitrile ylide derived from 3-phenyl-2H-azirine has been confirmed to have an allene-like geometry, which is maintained over a wide temperature range, suggesting this geometry is relevant in solution-phase reactions as well. bldpharm.com

| Intermediate | Formation Step | Subsequent Transformation | Reference(s) |

| Vinyl Nitrene | Initial photochemical N-O bond cleavage of the isoxazole. | Cyclization to form 2H-azirine. | gacariyalur.ac.in |

| 2H-Azirine | Cyclization of the vinyl nitrene or direct from isoxazole. | Photochemical ring-opening to a nitrile ylide. | researchgate.netgacariyalur.ac.in |

| Nitrile Ylide | Ring-opening of the 2H-azirine intermediate. | 1,5-Electrocyclization to form the oxazole ring. | ksu.edu.sagacariyalur.ac.inbyjus.com |

| Ketenimine | A minor primary photoproduct from N-O cleavage. | Can revert to the starting isoxazole. | researchgate.netgacariyalur.ac.in |

Thermal and Catalytic Isomerization Studies

Beyond photochemical methods, the isoxazole ring can be rearranged through thermal and catalytic processes. These methods often provide alternative reaction pathways and can offer greater control over the product distribution compared to photolysis.

The isomerization of isoxazoles to 2H-azirines is not limited to photochemical pathways; it can also be induced thermally or with metal catalysts. nih.gov This transformation is often reversible, establishing an equilibrium between the isoxazole and the azirine. The reaction is believed to proceed via the formation of a complex with the catalyst, which facilitates the cleavage of the N-O bond. This is followed by a 1,3-cyclization of the resulting metal-nitrene complex to yield the 2H-azirine. nih.gov The stability of the azirine and the position of the equilibrium are highly dependent on the substituents on the ring.

Metal catalysis has proven effective in promoting the isomerization of isoxazoles under mild conditions. nih.govresearchgate.netrsc.org Iron(II) salts, such as FeCl₂·4H₂O, are particularly cheap and efficient catalysts for this transformation. nih.govrsc.org The mechanism of Fe(II)-catalyzed isomerization involves the formation of an Fe(II)-isoxazole complex. nih.gov This complexation weakens the N-O bond, leading to ring-opening and the formation of an Fe(II)-vinyl nitrene complex. nih.gov This nitrene complex then undergoes cyclization to an Fe(II) complex of a 2H-azirine. nih.gov

In cases where the isoxazole has an appropriate substituent, such as a vinyl group at the C4 position, the azirine intermediate can undergo further rearrangement to form pyrrole (B145914) derivatives. nih.govresearchgate.net This demonstrates how catalysis can divert the reaction from a simple isomerization to a more complex heterocyclic transposition. Rhodium(II) carboxylates have also been employed, proving highly effective for the isomerization of 5-alkoxyisoxazoles into the corresponding azirine-2-carboxylates. rsc.orgnih.gov

| Catalyst | Substrate Type | Primary Product | Key Mechanistic Feature | Reference(s) |

| Iron(II) Chloride (FeCl₂·4H₂O) | 4-Vinylisoxazoles | Pyrroles | Formation of an Fe(II)-nitrene complex followed by cyclization and rearrangement. | nih.govresearchgate.net |

| Iron(II) Chloride (FeCl₂·4H₂O) | 5-Heteroatom-substituted 4-haloisoxazole thioesters | 2-Halo-2H-azirines | Optimal for thioester substrates. | rsc.orgnih.gov |

| Rhodium(II) Carboxylates (Rh₂(Piv)₄) | 5-Alkoxyisoxazoles, 4-haloisoxazole esters/amides | Azirine-2-carboxylates, 2-Halo-2H-azirines | Highly effective at low catalyst loadings for esters and amides. | rsc.orgnih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole and Phenyl Rings

The aromatic character of both the phenyl ring and, to a lesser extent, the isoxazole ring allows for substitution reactions. The regioselectivity of these reactions is governed by the electronic properties of the interconnected ring system.

Electrophilic Substitution:

Electrophilic attack can occur on either the phenyl ring or the isoxazole ring. On the phenyl ring, the isoxazolyl group acts as a deactivating substituent. The outcome of the reaction is highly sensitive to the reaction conditions, particularly the acidity, which determines whether the isoxazole nitrogen is protonated. rsc.org

A study on the nitration of phenylisoxazoles revealed that the position of the substituents on the isoxazole ring dictates the site of substitution on the phenyl ring. rsc.org For 5-methyl-3-phenylisoxazole, nitration occurs on the phenyl ring at the meta-position when the reaction proceeds through the conjugate acid (protonated isoxazole), and at the para-position when it occurs on the free base. rsc.org In contrast, 3-methyl-5-phenylisoxazole (B94393) is nitrated exclusively at the para-position of the phenyl group via its conjugate acid. rsc.org This highlights the powerful directing influence of the isoxazolyl and protonated isoxazolium substituents.

The isoxazole ring itself can also undergo electrophilic substitution, though it is generally less reactive than benzene. Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl) yields 4-iodoisoxazoles, demonstrating that the C4 position is susceptible to electrophilic attack. nih.gov

| Reaction | Reagent | Ring System | Position of Substitution | Controlling Factor | Reference(s) |

| Nitration | HNO₃/H₂SO₄ | Phenyl ring of 5-methyl-3-phenylisoxazole | meta or para | Acidity (protonation state of isoxazole) | rsc.org |

| Nitration | HNO₃/H₂SO₄ | Phenyl ring of 3-methyl-5-phenylisoxazole | para | Reaction via conjugate acid | rsc.org |

| Iodination | ICl | Isoxazole ring | C4 | Electrophilic cyclization of precursor | nih.gov |

Nucleophilic Substitution:

Nucleophilic substitution on the isoxazole ring is less common and generally requires strong activation by electron-withdrawing groups. One relevant type of reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal replacement of a hydrogen atom in an electron-deficient aromatic system by a nucleophile. organic-chemistry.org While direct VNS on this compound is not widely reported, studies on related nitro-substituted benzo[d]isoxazoles show that a nitro group at position 4 can be displaced by various O-, N-, and S-nucleophiles, indicating the susceptibility of the ring to nucleophilic attack when sufficiently activated. researchgate.net This suggests that under appropriate conditions, the isoxazole core could potentially undergo nucleophilic substitution, likely at positions ortho or para to an activating group.

Hydrolysis and Transesterification Reactions of the Carboxylate Group

The methyl carboxylate group at the 4-position of this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations of esters.

Base-catalyzed hydrolysis (saponification) of the corresponding ethyl ester, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, to its carboxylic acid has been reported using 5% sodium hydroxide (B78521) at room temperature, followed by acidification with hydrochloric acid. nih.gov A similar procedure would be effective for the methyl ester.

Acid-catalyzed hydrolysis is also a viable method. A patent describes the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate using 60% aqueous sulfuric acid, which was found to be higher yielding and faster than using a mixture of acetic acid and HCl. google.com

Table 3: Hydrolysis of Isoxazole-4-carboxylates

| Starting Material | Conditions | Product | Ref. |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 5% NaOH, room temp., then 2N HCl | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | nih.gov |

| Ethyl-5-methylisoxazole-4-carboxylate | 60% aq. H₂SO₄, reflux, 3.5 h | 5-Methylisoxazole-4-carboxylic acid | google.com |

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. While specific examples of transesterification for this compound were not found in the provided search results, the synthesis of methyl 3-phenylisoxazole-5-carboxylate has been accomplished by the alcoholysis of 3-phenylisoxazole-5-carbonyl chloride with methanol, demonstrating the feasibility of forming the ester linkage. nih.gov

Oxidative Transformations of Side Chains (e.g., Methyl Group Oxidation)

The provided outline mentions the oxidation of a methyl group. It is important to note that the name "this compound" indicates a methyl ester and a phenyl group at position 5, with no methyl group on the isoxazole ring itself. However, related compounds such as ethyl 5-methyl-3-phenylisoxazole-4-carboxylate do possess a methyl group at the 5-position. nih.gov

Assuming the presence of a methyl group on the isoxazole ring, for instance at the 5-position, it could potentially undergo oxidation. The oxidation of methyl groups on heterocyclic rings is a known transformation, although specific conditions would need to be developed.

More relevant to the named compound is the oxidative transformation of the phenyl side chain. The phenyl ring attached to the isoxazole can be susceptible to oxidation, particularly in biological systems. For example, metabolic studies on isoxazole-containing compounds have shown that hydroxylation of an attached phenyl ring can occur, leading to further oxidation to reactive quinone species. mdpi.com

Methyl 5 Phenylisoxazole 4 Carboxylate As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Other Heterocyclic Systems

The isoxazole (B147169) ring system within methyl 5-phenylisoxazole-4-carboxylate is a stable yet reactive scaffold that can be used to construct more elaborate heterocyclic frameworks. Through strategic chemical transformations, it serves as a precursor for both fused isoxazoles and other complex polycyclic architectures.

Formation of Fused Isoxazole Derivatives

The core structure of this compound can be chemically modified to an aminoisoxazole derivative, which is a key precursor for building fused ring systems. The annulation of a pyridine (B92270) ring onto the isoxazole core is a well-documented strategy to produce isoxazolopyridines, a class of compounds of significant interest in medicinal chemistry.

One common approach involves the condensation of a 5-aminoisoxazole with a 1,3-dielectrophile. For instance, the reaction of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters can lead to the divergent synthesis of isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates, depending on the catalyst used. researchgate.net Another method involves the condensation of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt, which, after cyclization, yields ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates. nih.gov Similarly, isoxazolo[4,5-b]pyridines can be synthesized through intramolecular cyclization of functionalized isoxazole precursors. nih.gov These fused systems are important scaffolds for developing new therapeutic agents.

Cyclization Reactions to Construct Polycyclic Architectures

The strategic placement of reactive groups on the isoxazole scaffold enables intramolecular cyclization reactions, leading to the formation of complex polycyclic architectures. A prominent example is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This strategy can be employed to construct systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govresearchgate.netoxazoles. The process involves creating a difunctional substrate containing both an aldoxime and an allyloxy group attached to a pyrazole (B372694) core. The in-situ generation of a nitrile oxide from the aldoxime triggers a [3+2] cycloaddition with the tethered alkene (the allyloxy group), effectively building a new pyran ring fused to the isoxazole, resulting in a complex tetracyclic system. researchgate.net

These reactions highlight the role of the isoxazole moiety not just as a static component, but as an active participant in forming intricate, three-dimensional molecular structures.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond serving as a foundation for fused rings, this compound is a valuable intermediate for derivatization. The ester and phenyl moieties are key functional groups that can be readily modified through common organic reactions, such as amide couplings and palladium-catalyzed cross-couplings, to build a diverse library of molecules.

Amide Coupling Reactions for Derivatization

The methyl ester group at the C4 position of the isoxazole ring is a versatile handle for derivatization, primarily through its conversion to a carboxylic acid and subsequent amide bond formation. The hydrolysis of the methyl ester to the corresponding 5-phenylisoxazole-4-carboxylic acid is a straightforward transformation, typically achieved by treatment with a base like sodium hydroxide (B78521) followed by acidification. nih.gov

Once the carboxylic acid is obtained, it can be coupled with a wide variety of amines to form isoxazole-4-carboxamides. This reaction is generally facilitated by peptide coupling reagents. For example, using N′-(ethylcarbonimidoyl)hexane-1,3-diamine hydrochloride (EDC) as an activating agent in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), the carboxylic acid can be efficiently coupled with various aniline (B41778) derivatives to produce a range of N-substituted amides. mdpi.com This method allows for the systematic modification of the molecule, enabling the exploration of structure-activity relationships in drug discovery programs.

| Amine Reactant | Resulting Amide Product |

| 4-Chloro-2,5-dimethoxyaniline | N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide |

| 4-(trifluoromethoxy)aniline | 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4–carboxamide |

| 4-(thiophen-2-yl)aniline | 5-Methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4–carboxamide |

Use in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions for phenyl-substituted derivatives)

The phenyl group at the C5 position of the isoxazole ring offers another site for molecular elaboration through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be used to create biaryl structures by coupling an aryl halide with an arylboronic acid. rsc.orgnih.gov

To functionalize the phenyl ring of this compound, a halogenated precursor, such as methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, would first be synthesized. This aryl bromide could then undergo a Suzuki reaction with various arylboronic acids. The reaction is typically catalyzed by a palladium complex (e.g., Pd(dppf)Cl₂) in the presence of a base (e.g., K₂CO₃) to yield the desired phenyl-substituted derivatives. mdpi.com This strategy is widely used for synthesizing complex molecules, including novel bichalcones and other biologically active compounds.

More advanced techniques, such as direct C-H arylation, offer an alternative route that avoids the pre-functionalization step. Palladium-catalyzed reactions have been developed that can selectively activate a C-H bond on a heteroaromatic ring and couple it with an aryl halide, providing a more atom-economical approach to biaryl synthesis. nih.govresearchgate.net

Development of Isoxazole-Linked Conjugates (e.g., Glycoconjugates)

The isoxazole scaffold is an attractive linker for creating conjugates, molecules that combine two different chemical entities to achieve novel properties. A notable application is the synthesis of glycoconjugates, where a carbohydrate (sugar) moiety is attached to another molecule. These structures are of great interest in biochemistry and pharmacology due to the crucial role of carbohydrates in biological processes.

A highly effective method for forming isoxazole-linked glycoconjugates is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.net In this approach, a sugar derivative is first converted into a glycosyl nitrile oxide. This reactive intermediate is then reacted with a terminal alkyne. The reaction proceeds with high regioselectivity to form a 3,5-disubstituted isoxazole ring that serves as a stable, covalent linker between the sugar and the group attached to the alkyne. This "click chemistry" approach provides a rapid and efficient way to create complex carbohydrate-based scaffolds, demonstrating the utility of the isoxazole ring as a robust connecting unit in the design of advanced biomolecules. researchgate.net

Design and Synthesis of Specific Chemical Scaffolds for Research Purposes

This compound serves as a highly versatile and valuable building block in the field of advanced organic synthesis. Its unique structural features, including the reactive ester functionality and the phenyl-substituted isoxazole core, provide multiple avenues for chemical modification and elaboration. This enables the design and synthesis of a diverse array of more complex chemical scaffolds, which are of significant interest for various research purposes, particularly in medicinal chemistry and materials science. The strategic manipulation of this starting material allows for the construction of novel heterocyclic systems and functionalized molecules with potential biological activities.

The isoxazole ring, being a key pharmacophore in numerous bioactive compounds, can be readily synthesized and subsequently modified. For instance, isoxazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. researchgate.netnih.gov The presence of the methyl ester at the 4-position of the isoxazole ring in this compound offers a convenient handle for various chemical transformations. This includes hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, further expanding the molecular diversity of the resulting scaffolds. nih.govresearchgate.net

Research has demonstrated the utility of closely related isoxazole-4-carboxylate derivatives in the synthesis of complex heterocyclic systems. These studies provide a strong basis for the potential applications of this compound in similar synthetic strategies. The general reactivity patterns and synthetic methodologies developed for these analogous compounds can be extrapolated to the target molecule, facilitating the rational design of novel chemical entities.

One of the key strategies involves the use of the isoxazole core as a precursor for the construction of fused heterocyclic systems. For example, the reaction of related methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles has been shown to produce annulated researchgate.netresearchgate.netoxazolo[5,4-d]pyrimidine derivatives through a sequence involving a Smiles rearrangement. growingscience.com This suggests that this compound could potentially undergo similar transformations to yield novel fused isoxazolo-pyrimidine scaffolds.

Furthermore, domino reactions involving isoxazole derivatives have been developed to create highly functionalized pyrrole (B145914) systems. An iron(II)-catalyzed transannulation of 5-alkoxyisoxazoles with malononitrile (B47326) has been reported to afford alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. rsc.org These pyrroles, in turn, are excellent building blocks for the synthesis of various pyrrolo-fused heterocycles, such as 1H-pyrrolo[1,2-a]imidazoles and pyrrolo[2,3-d]pyrimidines. rsc.org This methodology highlights the potential of the isoxazole ring in this compound to serve as a synthon for other important heterocyclic cores.

The following tables summarize the types of chemical scaffolds that have been synthesized from structurally related isoxazole building blocks, illustrating the potential synthetic pathways accessible from this compound.

Table 1: Synthesis of Fused Pyrimidine Scaffolds from Isoxazole Precursors

| Starting Material Analogue | Reagents | Resulting Scaffold | Research Focus | Reference |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amines, Et3N, Dioxane | researchgate.netresearchgate.netOxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine | Synthesis of novel tricyclic compounds | growingscience.com |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-1,2,4-Triazol-5-amines, Et3N, Dioxane | researchgate.netresearchgate.netOxazolo[5,4-d] researchgate.netnih.govjocpr.comtriazolo[1,5-a]pyrimidine | Development of new annulation reactions | growingscience.com |

| 5,8-Alkyl-1,3-dimethyl-5,6-dihydropyrimido[5,6-e]pyrazine-2,4,7-trione | Various reagents | Pyrimidopyrazines | Anti-inflammatory and analgesic activity | researchgate.netnih.gov |

Table 2: Synthesis of Pyrrole-Based Scaffolds via Isoxazole Ring Transformation

| Starting Material Analogue | Reagents | Resulting Scaffold | Research Focus | Reference |

| 5-Alkoxyisoxazoles | Malononitrile, Fe(II) catalyst | Alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates | Development of atom-economical domino reactions | rsc.org |

| Alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates | Various reagents | 1H-Pyrrolo[1,2-a]imidazole derivatives | Synthesis of versatile building blocks | rsc.org |

| Alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates | Various reagents | Pyrrolo[2,3-d]pyrimidine derivatives | Assembly of novel pyrrolo-fused heterocycles | rsc.org |

Frontiers and Emerging Research Directions in Methyl 5 Phenylisoxazole 4 Carboxylate Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The synthesis of 3,5-disubstituted isoxazoles, including Methyl 5-phenylisoxazole-4-carboxylate, is a field of intense research, with a strong focus on developing more efficient and selective catalytic systems. Traditional methods often involve the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov Modern approaches aim to improve this and other reactions through catalysis, enhancing yield, regioselectivity, and sustainability.

A variety of metal catalysts have been successfully employed. For instance, gold(III) chloride (AuCl₃), copper(I) chloride (CuCl), and palladium(II) acetate (B1210297) (Pd(OAc)₂) have been used to catalyze the intramolecular cyclization of α,β-acetylenic oximes to form the isoxazole (B147169) ring. rsc.org More recently, tin(II) chloride dihydrate (SnCl₂·2H₂O) has been shown to be an effective reducing agent for converting β-nitroenones into 3,5-disubstituted isoxazoles in good yields under mild conditions. rsc.orgrsc.org

In a move towards more sustainable methods, metal-free catalytic systems are gaining prominence. Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the reaction between ethyl nitroacetate (B1208598) and aromatic aldehydes in water under ultrasonication, demonstrating a one-pot cascade approach. nih.gov Another innovative green approach involves using propylamine-functionalized cellulose (B213188) as a recyclable, heterogeneous catalyst for the three-component reaction of hydroxylamine (B1172632) hydrochloride, an aldehyde, and a β-ketoester in water at room temperature. mdpi.com This method aligns with green chemistry principles by utilizing an environmentally benign solvent and a biodegradable catalyst. mdpi.com

Hypervalent iodine reagents have also emerged as powerful tools. They can be used to generate nitrile oxides in situ for 1,3-dipolar cycloaddition reactions. acs.org In one catalytic system, 2-iodobenzoic acid and m-chloroperoxybenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid generate a hydroxy(aryl)iodonium tosylate species in situ. mdpi.com This active catalyst facilitates the intramolecular oxidative cycloaddition of aldoximes to produce fused isoxazole derivatives in high yields (up to 94%). mdpi.com

The table below summarizes some of the catalytic systems being explored for the synthesis of isoxazole derivatives.

| Catalyst System | Reactants | Key Features | Yield (%) | Ref |

| SnCl₂·2H₂O | β-nitroenones | Mild conditions, good functional group tolerance | Good | rsc.orgrsc.org |

| DABCO (20 mol%) | Ethyl nitroacetate, Aromatic aldehyde | Metal-free, ultrasonication, water solvent | Not Specified | nih.gov |

| Propylamine-functionalized cellulose | Hydroxylamine HCl, Aldehyde, β-ketoester | Green catalyst, aqueous, room temperature | Good to High | mdpi.com |

| Hypervalent Iodine (catalytic) | Alkyne/Alkene-tethered aldoximes | Intramolecular oxidative cycloaddition | Up to 94 | mdpi.com |

| Cope-type Hydroamination | 1,3-Dialkynes, Hydroxylamine | DMSO solvent, mild conditions | Satisfactory to Excellent | nih.govacs.org |

Supramolecular Assembly and Material Science Applications of Phenylisoxazole-Containing Complexes

The specific arrangement of functional groups on the phenylisoxazole core, particularly the presence of hydrogen bond donors/acceptors and the planar aromatic rings, dictates its assembly into ordered supramolecular structures. These non-covalent interactions are fundamental to the crystal engineering of new materials.

Detailed crystallographic studies on 5-methyl-3-phenylisoxazole-4-carboxylic acid, a close analog of the title compound, provide significant insight into these interactions. researchgate.net In the solid state, molecules form head-to-head dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net These dimers are further linked into a three-dimensional network by a combination of weaker C-H···N hydrogen bonds and, crucially, π–π stacking interactions between the phenyl rings, with a reported centroid-centroid distance of 3.9614 Å. researchgate.net The ability to form such defined, ordered structures through predictable intermolecular forces is the basis of supramolecular chemistry. nih.govnih.gov The presence of the phenyl group, while sometimes causing more disordered organization, can also introduce competing π–π configurations that influence the final structure. nih.govnih.gov

The potential for phenylisoxazole derivatives in material science is an emerging area of research. The same intermolecular forces that govern crystal packing can be harnessed to create materials with specific properties, such as liquid crystals. Research on 3,5-diarylisoxazoles has shown that these compounds can exhibit liquid-crystalline properties, specifically the smectic A (SmA) mesophase. researchgate.net The formation of a nematic mesophase was also observed for certain isoxazole-containing thioureas and amides. researchgate.net This indicates that by carefully designing the substituents on the phenylisoxazole scaffold, it is possible to create molecules that self-assemble into phases with long-range orientational order, which is essential for applications in displays and sensors. Furthermore, polyisoxazoles have been noted for their potential applications as semiconductors, highlighting the electronic possibilities of materials derived from this heterocyclic core. researchgate.net

| Interaction Type | Participating Groups | Resulting Structure | Reference |

| O-H···O Hydrogen Bond | Carboxylic acid groups | Head-to-head dimers | researchgate.net |

| C-H···N Hydrogen Bond | Methyl/Aromatic C-H and Isoxazole N | Links dimers into planes | researchgate.net |

| π–π Stacking | Phenyl rings | Links planes into 3D network | researchgate.net |

Advanced Computational Modeling for Predictive Reactivity and Conformational Landscape Mapping

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling provide deep insights into the molecule's electronic structure, preferred shapes (conformations), and reactivity. researchgate.nettandfonline.com

DFT calculations are widely used to analyze the electronic properties of isoxazole derivatives. researchgate.netresearchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap (ΔE). irjweb.com A smaller gap generally implies higher chemical reactivity. irjweb.com These calculations also yield chemical reactivity descriptors like chemical hardness (η), electronegativity (χ), and electrophilicity (ω), which help in predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions. irjweb.comdntb.gov.ua

Conformational analysis, which maps the energy landscape of the molecule as its bonds rotate, is crucial for understanding its structure. Experimental data from X-ray crystallography provides the basis for validating these computational models. For the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, forming a significant dihedral angle of 56.64°. researchgate.net The carboxylic acid group, however, is nearly in the same plane as the isoxazole ring, with a very small torsion angle. researchgate.net This non-planar conformation is a key structural feature that influences both its packing in a crystal and its interaction with biological targets.

Molecular docking simulations extend these computational studies into the biological realm. nih.govacs.orgorientjchem.org By modeling the interaction between an isoxazole derivative and the active site of a protein, scientists can predict its binding affinity and mode of action. acs.org For example, a molecular modeling study was used to understand how a 5-phenylisoxazole-3-carboxylic acid derivative binds to the enzyme xanthine (B1682287) oxidase. nih.gov Similarly, docking studies have been used to design novel isoxazole-based tubulin inhibitors for anticancer applications. tandfonline.com These in silico methods allow for the rational design of new, more potent compounds and help explain experimental observations at the atomic level. tandfonline.com

| Computational Method | Information Gained | Application Example | Reference |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reactivity descriptors, MEP | Predicting reactive sites and chemical stability of isoxazole derivatives | researchgate.netirjweb.com |

| Molecular Docking | Ligand-protein binding affinity and conformation | Designing inhibitors for enzymes like CYP450 and tubulin | tandfonline.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Designing new anti-tubulin agents with improved potency | tandfonline.com |

| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes over time | Confirming the robust binding of an isoxazole ligand in a receptor's active site | tandfonline.comacs.org |

Integration of this compound Synthesis with Green Chemistry Principles

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being integrated into the synthesis of isoxazoles. mdpi.comnih.gov This shift is driven by the need for more sustainable and environmentally friendly chemical manufacturing. nih.gov

A key focus has been the replacement of traditional volatile organic solvents with greener alternatives. Water has been successfully used as a solvent for the one-pot, multicomponent synthesis of isoxazole derivatives. nih.govrsc.org Another innovative approach is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea). rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled and reused multiple times without a significant drop in reaction yield. rsc.org

The development of sustainable catalysts is another cornerstone of green isoxazole synthesis. Researchers have developed a catalyst from agro-waste by using a water extract of orange fruit peel ash (WEOFPA) in glycerol. nih.govrsc.org This system was used to catalyze the reaction of aldehydes, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride to produce 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones in high yields (86–92%). rsc.org The method avoids hazardous solvents and utilizes an inexpensive, abundant, and benign catalyst. nih.gov Other approaches include using amine-functionalized cellulose, which acts as an efficient and biodegradable catalyst in aqueous media. mdpi.com